5-Pyridin-4-YL-oxazole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

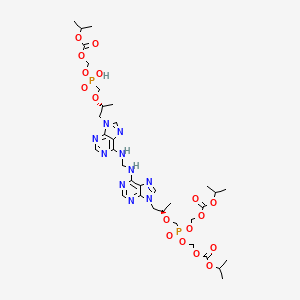

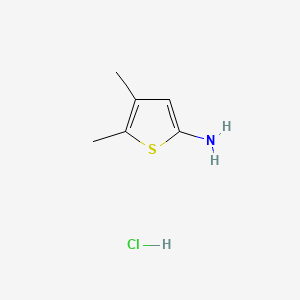

5-Pyridin-4-YL-oxazole-2-carboxylic acid is an aromatic heterocyclic compound . It is a part of a large number of drugs and biologically relevant molecules . The presence of hetero atoms or groupings imparts preferential specificities in their biological responses .

Molecular Structure Analysis

The molecular structure of 5-Pyridin-4-YL-oxazole-2-carboxylic acid consists of a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The exact molecular weight and other specific details could not be found in the available resources.Physical And Chemical Properties Analysis

5-Pyridin-4-YL-oxazole-2-carboxylic acid is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., could not be found in the available resources.Aplicaciones Científicas De Investigación

Anticancer Activity

Oxazole derivatives have been studied for their potential anticancer properties. A recent study has shown that certain compounds exhibit moderate effects primarily on renal cancer cell lines .

Kinase Inhibition

The oxazolo[5,4-d]pyrimidine scaffold, which is structurally related to oxazole compounds, is known to be a potent kinase inhibitor. These inhibitors are active against diverse molecular targets and are used in the treatment of various diseases .

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Compounds with an oxazole structure have been identified as inhibitors of VEGFR-2, which plays a significant role in angiogenesis and cancer progression .

Antioxidant Properties

Oxazole derivatives have been designed to combine aldose reductase inhibition with antioxidant action, making them potential candidates for antioxidative therapy .

Antiviral Agents

The oxazole scaffold is also used in the development of antiviral agents due to its pharmacophore properties .

Immunomodulatory Effects

Some oxazole derivatives exhibit immunosuppressive effects, which can be leveraged in the treatment of autoimmune diseases and organ transplantation .

Antidiabetic Activity

Specific oxazole derivatives have shown considerable inhibition of DPP-IV, an enzyme involved in glucose metabolism, indicating potential antidiabetic activity .

Antitubercular Activity

Oxazole compounds have been synthesized and evaluated for their antitubercular activity against various strains of Mycobacterium tuberculosis, showing promise as potential treatments for tuberculosis .

Safety and Hazards

Mecanismo De Acción

Target of Action

Oxazole derivatives, which include this compound, have been known to interact with a wide range of biological targets .

Mode of Action

Oxazole derivatives have been reported to exhibit a variety of biological activities, suggesting diverse modes of action .

Biochemical Pathways

Oxazole derivatives have been associated with a broad spectrum of biological activities, implying that they may impact multiple biochemical pathways .

Result of Action

Oxazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

5-pyridin-4-yl-1,3-oxazole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)8-11-5-7(14-8)6-1-3-10-4-2-6/h1-5H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZAUOQHJVVJJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CN=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate](/img/structure/B566206.png)

![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate](/img/structure/B566208.png)

![N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester](/img/structure/B566213.png)

![1,1-Dimethylethyl [3-({[4-(aminomethyl)phenyl]carbonyl}amino)biphenyl-4-yl]carbamate](/img/structure/B566214.png)

![Tert-butyl (3-nitro-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B566218.png)